molecular formula C17H25N3O2 B14914713 tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B14914713
M. Wt: 303.4 g/mol
InChI Key: PEDVBCLBSKSYHN-UHFFFAOYSA-N
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Description

tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an amino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced naphthyridine derivatives.

Scientific Research Applications

tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group and the naphthyridine core are key functional groups that interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
  • This compound analogs
  • Cyclopropyl naphthyridine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the cyclopropyl ring and the tert-butyl group imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 6-(1-amino-2-methylcyclopropyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-11-10-17(11,18)14-8-7-13-12(19-14)6-5-9-20(13)15(21)22-16(2,3)4/h7-8,11H,5-6,9-10,18H2,1-4H3

InChI Key

PEDVBCLBSKSYHN-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=NC3=C(C=C2)N(CCC3)C(=O)OC(C)(C)C)N

Origin of Product

United States

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